4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE
Overview
Description
4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reaction conditions. Common synthetic routes include the Debus-Radiszewski synthesis and the Wallach synthesis, among others . These methods typically involve the use of alpha halo-ketones and amino nitriles as starting materials, followed by cyclization and sulfonation reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antitumor, and antiviral agent . In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antitumor effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 4-(1,3,6-TRIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include 2,4,6-trimethyl-1,3-phenylenediamine and 2,4,6-trimethyl-4-phenyl-1,3-dioxane . These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
4-(2,4,8-trimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-13-17(14-7-5-4-6-8-14)28(15-9-11-16(12-10-15)33(23,31)32)21-24-19-18(27(13)21)20(29)26(3)22(30)25(19)2/h4-12H,1-3H3,(H2,23,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEKZIGFZMSZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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